molecular formula C14H17NO2 B1393288 Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid CAS No. 1160247-98-2

Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Cat. No.: B1393288
CAS No.: 1160247-98-2
M. Wt: 231.29 g/mol
InChI Key: AZZTXXRITVXQLB-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid: is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety at the spiro carbon. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structures and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid involves the Diels-Alder reaction . This reaction typically uses dienes and 3-methyleneindolinones as starting materials. The reaction is often carried out in the presence of acetic acid and ionic liquids like [Bmim]Br, which facilitate the formation of the spirocyclic structure with high diastereoselectivity and enantioselectivity .

Industrial Production Methods

Industrial production of spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation or microbial growth. The compound’s three-dimensional structure allows it to fit into enzyme active sites, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one: Known for its MDM2 inhibitory activity.

    Spiro[indoline-3,2’-furan-3’,3’'-indoline]: Exhibits antiviral and antibacterial properties.

    Spiro[indole-[4H]pyrazolo[3,4-b]quinolines]: Used in the synthesis of bioactive molecules

Uniqueness

Spiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZTXXRITVXQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681022
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-98-2
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-5'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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